molecular formula C₂₁H₂₃D₃N₂OS₂ B1159262 Mesoridazine-d3

Mesoridazine-d3

Cat. No.: B1159262
M. Wt: 389.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesoridazine-d3 is a deuterium-labeled analog of mesoridazine, a phenothiazine derivative and an active metabolite of the antipsychotic thioridazine . This stable isotope-labeled compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, enabling highly accurate measurement of mesoridazine and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates during pharmacokinetic and toxicological research . Mesoridazine acts as a typical antipsychotic, and its pharmacological profile is characterized by antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors . This dual mechanism is associated with its tranquilizing effects but also with the risk of significant side effects, including extrapyramidal symptoms and cardiac effects such as QT interval prolongation, which led to the withdrawal of the parent drug from certain markets . Research utilizing this compound is crucial for elucidating the disposition and metabolism of phenothiazine neuroleptics, contributing to a deeper understanding of their mechanisms of action and potential toxicity . The use of this deuterated standard ensures analytical precision, supporting advanced investigations into the pharmacodynamics and safety profiles of this class of compounds.

Properties

Molecular Formula

C₂₁H₂₃D₃N₂OS₂

Molecular Weight

389.59

Synonyms

10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine;  1-(Methyl-d3)-2-[2-[2-(methylsulfinyl)phenothiazin-10-yl]ethyl]piperidine;  10-[2-(1-(Methyl-d3)-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine;  NSC 186066-d3;  Serentil-d3; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Mechanisms

Mesoridazine-d3 functions primarily as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. It also exhibits moderate affinity for serotonin receptors, particularly 5-HT2A and D3 receptors. This dual action is significant for its therapeutic efficacy in managing psychotic symptoms.

  • Dopamine Receptor Binding : this compound shows potent binding affinity to D2 receptors (Ki < 3 nM) and functional antagonism (IC50 ≤ 10 nM) .
  • Serotonin Receptor Interaction : The compound also interacts with 5-HT2A and D3 receptors, contributing to its pharmacological profile .

Schizophrenia Treatment

This compound is primarily indicated for the treatment of schizophrenia. It helps alleviate symptoms such as hallucinations and delusions by modulating neurotransmitter activity in the brain.

Antitumor Activity

Recent studies have explored the potential of this compound in oncology. Thioridazine, the parent compound, has demonstrated anti-tumor properties, suggesting that this compound may also exhibit similar effects. Research indicates that thioridazine can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer and glioblastoma .

  • Case Study : In a preclinical model, thioridazine was shown to significantly reduce tumor volume in mice with breast cancer by inhibiting angiogenesis and inducing autophagy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in conditions involving oxidative stress and neuroinflammation. Its ability to modulate neurotransmitter systems may contribute to neuroprotection in neurodegenerative diseases.

Data Table: Pharmacological Properties of this compound

PropertyValue/Description
Dopamine D2 Affinity Ki < 3 nM
Serotonin 5-HT2A Affinity Moderate affinity
Serotonin D3 Affinity Moderate affinity
Half-Life 24 to 48 hours
Mechanism of Action Dopamine receptor antagonism

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves modifications to enhance its pharmacological profile. Studies have shown that stereochemistry plays a critical role in its receptor binding efficacy .

Neurochemical Effects

Research indicates that this compound may exert its effects through central adrenergic blocking actions and by modulating hypothalamic activity . This neurochemical action underlies its therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mesoridazine-d3 shares structural and functional similarities with other deuterated phenothiazines and pyridazine derivatives. Below is a comparative analysis based on chemical properties, applications, and research findings:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Core Structure Deuterated Sites Key Applications Stability & Reactivity Insights Reference
This compound Phenothiazine 3×D (positions unspecified) Internal standard for LC-MS/MS assays Enhanced metabolic stability vs. non-deuterated analog Inferred
Thioridazine-d3 5-Sulfoxide Phenothiazine sulfoxide 3×D (likely at methyl groups) Drug impurity reference standard Similar deuterium-enhanced stability; used in impurity profiling
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid Pyridazine-benzoimidazole hybrid N/A Antibacterial research (predicted via docking studies) Reactivity influenced by chloro and carboxylic acid substituents
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine Pyridazine-amine N/A Bioactivity studies (specific targets unspecified) Substitution pattern affects enzymatic binding vs. simpler pyridazines

Key Findings from Comparative Studies

Deuterated Phenothiazines: this compound and Thioridazine-d3 5-Sulfoxide both serve as reference standards but differ in oxidation states. Thioridazine-d3 5-Sulfoxide’s sulfoxide group increases polarity, impacting chromatographic retention times compared to this compound . Deuterium incorporation in both compounds reduces metabolic degradation rates, critical for accurate quantification in biological samples.

Pyridazine Derivatives: Unlike this compound’s phenothiazine core, pyridazine derivatives (e.g., compounds in and ) exhibit distinct electronic profiles due to nitrogen-rich aromatic rings.

Safety and Handling :

  • This compound likely shares safety protocols with Thioridazine-d3 5-Sulfoxide, including precautions against inhalation/ingestion (H303+H313+H333 hazard codes) and use of protective equipment (P264+P280+P305 guidelines) .

Q & A

Basic: What experimental design considerations are critical when using Mesoridazine-d3 as an internal standard in quantitative LC-MS/MS assays?

Answer:
To ensure accuracy, researchers must:

  • Match isotopic purity : Verify deuterium incorporation (≥98%) via NMR or high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated analogs .
  • Matrix effects : Use matrix-matched calibration curves (e.g., plasma, tissue homogenates) to account for ion suppression/enhancement .
  • Stability testing : Validate short-term (bench-top) and long-term (freeze-thaw) stability under experimental conditions .
    Data Table :
ParameterAcceptable RangeMethod Reference
Isotopic Purity≥98%HRMS
Matrix Recovery85-115%LC-MS/MS

Advanced: How can researchers resolve contradictions in deuterium isotope effects observed in this compound metabolic stability studies?

Answer:
Contradictions often arise from:

  • Kinetic isotope effects (KIEs) : Deuterium at metabolically labile positions (e.g., N-demethylation sites) alters enzyme binding affinity. Use in vitro microsomal assays with isotopomer-specific monitoring .
  • Analytical variability : Cross-validate data with orthogonal methods (e.g., UPLC vs. HPLC) and apply statistical tests (ANOVA with post-hoc corrections) .
    Example Workflow :

Hypothesis : Deuterium substitution reduces CYP3A4-mediated clearance.

Testing : Compare intrinsic clearance (CLint) of Mesoridazine vs. This compound in human liver microsomes.

Analysis : Use Michaelis-Menten kinetics; report Km and Vmax with 95% confidence intervals .

Basic: What protocols ensure isotopic integrity during the synthesis of this compound?

Answer:

  • Deuterium source : Use deuterated reagents (e.g., D2O, CD3OD) in closed systems to prevent proton exchange .
  • Purification : Employ preparative HPLC with deuterated solvents, and confirm purity via <sup>2</sup>H-NMR .

Advanced: How should researchers design longitudinal studies to assess this compound’s role in neuropharmacology?

Answer:

  • Animal models : Use transgenic rodents (e.g., dopamine D2 receptor knockouts) to isolate target interactions.
  • Dosing : Optimize via allometric scaling from in vitro EC50 values.
  • Endpoint selection : Combine behavioral assays (e.g., forced swim test) with PET imaging of dopamine receptors .

Basic: What analytical methods validate the absence of protiated Mesoridazine in this compound batches?

Answer:

  • HRMS : Monitor m/z shifts (e.g., +3 Da for tri-deuterated species) with ≤2 ppm mass accuracy.
  • Chromatography : Use HILIC columns to resolve isotopic variants; report retention time differences ≥0.5 min .

Advanced: How can researchers optimize this compound stability in biological matrices for multi-site studies?

Answer:

  • Additives : Include 0.1% formic acid in plasma to inhibit esterase activity.
  • Storage : Freeze at -80°C in amber vials; validate stability for ≥6 months via incurred sample reanalysis (ISR) .
    Data Table :
ConditionStability DurationDegradation (%)
-80°C (plasma)6 months<5%
Room temperature24 hours<15%

Basic: What statistical frameworks are recommended for validating this compound calibration curves?

Answer:

  • Linearity : Mandate R<sup>2</sup> ≥0.99 and residuals ≤15% deviation.
  • Weighting : Apply 1/x<sup>2</sup> weighting for heteroscedasticity .

Advanced: How to model this compound’s pharmacokinetics in heterogeneous populations?

Answer:

  • Population PK : Use NONMEM or Monolix to account for covariates (e.g., CYP2D6 polymorphisms).
  • Scenario testing : Simulate exposure in poor vs. extensive metabolizers using Bayesian estimation .

Basic: What literature review strategies identify gaps in this compound’s applications?

Answer:

  • Databases : Search PubMed/Scopus with MeSH terms: "deuterium labeling," "antipsychotics," "quantitative bioanalysis."
  • Gap analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unanswered questions .

Advanced: How to ensure reproducibility of this compound studies in multi-lab collaborations?

Answer:

  • Standard operating procedures (SOPs) : Detail instrument parameters (e.g., collision energy ±5%), and share raw data via platforms like MetaboLights .
  • Blinded analysis : Assign samples randomly across labs and use consensus criteria for outlier removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.